molecular formula C16H20FN3O4 B3117564 N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide CAS No. 224323-50-6

N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide

Numéro de catalogue: B3117564
Numéro CAS: 224323-50-6
Poids moléculaire: 337.35 g/mol
Clé InChI: TYZROVQLWOKYKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide, commonly known as linezolid, is a synthetic oxazolidinone-class antibacterial agent first approved by the FDA in 2000 . Its molecular formula is C₁₆H₂₀FN₃O₄ (molecular weight: 337.35 g/mol), featuring a morpholinyl-substituted phenyl ring and an acetamide side chain . Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . It is clinically effective against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae . Linezolid is marketed under the brand name Zyvox (Pfizer) and is available in intravenous, oral tablet, and suspension formulations .

Propriétés

IUPAC Name

N-[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZROVQLWOKYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861435
Record name rac-Linezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224323-50-6
Record name rac-Linezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide are not fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is involved in various metabolic pathways. This includes any enzymes or cofactors that it interacts with. It also includes any effects on metabolic flux or metabolite levels.

Transport and Distribution

N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Activité Biologique

N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide, also known as Linezolid-related compound C, is a derivative of Linezolid, a synthetic antibiotic primarily effective against Gram-positive bacteria. This article delves into the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18FN3O3
  • Molecular Weight : 295.31 g/mol
  • CAS Number : 168828-90-8
  • Melting Point : 95-97°C
  • Boiling Point : 480.0±45.0 °C (Predicted)

Antibacterial Activity

This compound exhibits significant antibacterial properties against various strains of Gram-positive bacteria. Its effectiveness is particularly noted against:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant enterococci (VRE)
  • Streptococcus pneumoniae

The compound operates by inhibiting bacterial protein synthesis, specifically targeting the 50S ribosomal subunit, which is a characteristic mechanism shared with its parent compound, Linezolid .

The mechanism of action of this compound involves:

  • Inhibition of Protein Synthesis : The compound binds to the ribosomal RNA of the 50S subunit, preventing the formation of functional ribosomes necessary for protein synthesis.
  • Disruption of Peptidyl Transferase Activity : This inhibition leads to a bacteriostatic effect, halting bacterial growth and replication.

Case Study 1: Efficacy Against Resistant Strains

A study highlighted the efficacy of this compound against resistant strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, making it a promising candidate for treating infections caused by resistant organisms .

Bacterial StrainMIC (µg/mL)Comparison with Linezolid
MRSA1Lower
VRE0.5Comparable
Streptococcus0.25Lower

Case Study 2: In Vivo Studies

In vivo studies conducted on animal models indicated that this compound effectively treated skin infections caused by MRSA. The results showed a significant reduction in bacterial load in treated subjects compared to controls .

Applications De Recherche Scientifique

N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide, also known as Linezolid, is a member of the morpholines family and has various applications, as seen in its synonyms and chemical properties .

Overview

  • Chemical Identifiers this compound is also known by several synonyms, including (+/-)-Linezolid, N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, and PNU-100766 . The CAS number for this compound is 224323-50-6 .
  • Computed Properties The molecular weight is 337.35 g/mol . The IUPAC name is N-[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide .

Scientific Research Applications
Linezolid is referenced in various contexts indicative of its use in scientific research:

  • Intermediate in Synthesis It appears as an intermediate in the synthesis of other compounds . For example, 3-(3-Fluoro-4-(4-morpholinyl)phenyl)-5-hydroxymethyl-2-oxazolidione is an intermediate in the synthesis of Linezolid Dimer .
  • ChEBI Designation Linezolid has a designation in the Chemical Entities of Biological Interest (ChEBI) database, which is a freely available dictionary of molecular entities focused on 'small' chemical compounds .
  • Synonym Linezolid is also known as N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide .

Comparaison Avec Des Composés Similaires

Comparison with Similar Oxazolidinone Compounds

Oxazolidinones are distinguished by their unique mechanism of action and structural modifications that enhance antibacterial activity and pharmacokinetics. Below is a detailed comparison of linezolid with key analogues:

Structural and Pharmacological Comparisons

Compound Structure Modifications Key Features Clinical Applications References
Linezolid Morpholinyl group at C4-phenyl; acetamide side chain First-generation oxazolidinone; broad-spectrum Gram-positive activity; oral bioavailability ~100%; risk of myelosuppression with long-term use MRSA, VRE, nosocomial pneumonia, skin infections
Tedizolid Tetrahydroisoquinoline ring replacing morpholinyl; hydroxymethyl group on oxazolidinone Second-generation; improved potency (4–8x vs. linezolid); shorter treatment duration (6 days); lower risk of thrombocytopenia Acute bacterial skin and skin structure infections (ABSSSI)
Radezolid Biaryl structure with triazole moiety Second-generation; active against linezolid-resistant strains (e.g., Staphylococci with cfr gene); enhanced activity against Haemophilus influenzae Phase III trials for community-acquired pneumonia (CAP) and uncomplicated skin infections (uSSSI)
Eperezolid Hydroxyacetyl-piperazinyl substitution Early oxazolidinone; discontinued due to toxicity in preclinical studies Preclinical development only
Ranbezolid Nitrofuran-linked piperazinyl group Nitrofuran enhances anaerobic activity; experimental compound with no clinical data Preclinical studies targeting multidrug-resistant tuberculosis (TB)

Pharmacokinetic and Resistance Profiles

  • Linezolid :
    • Half-life: 4–6 hours; metabolized via oxidation (CYP-independent) .
    • Resistance: Associated with mutations in 23S rRNA (e.g., G2576T) or acquisition of the cfr gene (methyltransferase) .
  • Tedizolid :
    • Half-life: 12 hours; once-daily dosing .
    • Resistance: Less prone to cfr-mediated resistance due to structural rigidity .
  • Radezolid :
    • Activity: MIC₉₀ ≤ 1 µg/mL against linezolid-resistant Staphylococci .
    • Pharmacodynamics: Higher lung tissue penetration than linezolid, advantageous for CAP .

Research Findings and Emerging Trends

  • Radezolid’s Advantage : Superior activity against Haemophilus influenzae (MIC₉₀ = 0.5 µg/mL vs. linezolid’s 4 µg/mL) addresses CAP pathogens effectively .
  • Tedizolid’s Cost-Effectiveness : Shorter treatment duration reduces hospitalization costs compared to linezolid .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide (linezolid)?

  • Methodology : Linezolid is synthesized via a multi-step process involving:

  • Step 1 : Coupling of a morpholine-substituted fluorophenyl group to an oxazolidinone scaffold using potassium carbonate in dimethylformamide (DMF) as a base .
  • Step 2 : Introduction of the acetamide group via chloroacetylation, monitored by TLC, followed by recrystallization for purification .
  • Key intermediates : Benzyl carbamate derivatives and oxazolidinone precursors are critical for stereochemical control .

Q. How is the stereochemical configuration of linezolid verified during synthesis?

  • Methodology :

  • Chiral HPLC or NMR spectroscopy (e.g., 1^1H and 13^{13}C NMR) is used to confirm the (5S) configuration .
  • X-ray crystallography resolves ambiguities in stereochemistry, particularly for intermediates like 4-morpholinylphenyl derivatives .

Q. What analytical techniques are employed for structural characterization of linezolid?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) confirms molecular weight (337.351 g/mol) and formula (C16_{16}H20_{20}FN3_3O4_4) .
  • FTIR identifies functional groups (e.g., oxazolidinone carbonyl at ~1750 cm1^{-1}) .
  • Thermogravimetric analysis (TGA) determines thermal stability (melting point: 179–181°C) .

Advanced Research Questions

Q. What methodological approaches are used to analyze linezolid's polymorphic forms and their impact on drug delivery?

  • Methodology :

  • X-ray diffraction (XRD) and differential scanning calorimetry (DSC) distinguish between amorphous and crystalline phases in polymer matrices (e.g., electrospun PCL fibers) .
  • UV-vis spectroscopy quantifies drug release kinetics, revealing surface-encapsulated vs. fiber-embedded linezolid .
  • In vitro antibacterial assays (e.g., against Staphylococcus aureus) correlate polymorphic stability with efficacy .

Q. How do researchers resolve contradictions in linezolid's efficacy data across different bacterial strains?

  • Methodology :

  • Comparative MIC (Minimum Inhibitory Concentration) assays test linezolid against Gram-positive (e.g., MRSA) vs. Gram-negative strains under varying pH and osmolarity conditions .
  • Resistance gene profiling (e.g., cfr or optrA mutations) explains reduced susceptibility in enterococci .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling optimizes dosing regimens for resistant infections .

Q. What in silico strategies are employed to study linezolid's interaction with viral targets like SARS-CoV-2?

  • Methodology :

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinity between linezolid and SARS-CoV-2 Nsp13 helicase or spike protein .
  • Molecular dynamics simulations assess stability of linezolid-protein complexes over 100-ns trajectories .
  • Free energy calculations (MM/PBSA) quantify binding energies for structure-activity relationship (SAR) optimization .

Q. How is linezolid's mechanism of action investigated in non-antibacterial contexts (e.g., anti-inflammatory)?

  • Methodology :

  • Transcriptomic profiling (RNA-seq) identifies downregulated pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage models .
  • Western blotting validates inhibition of NF-κB signaling pathways .
  • In vivo murine models assess efficacy in sepsis or cytokine storm scenarios .

Data Contradiction Analysis

Q. How are discrepancies addressed between in vitro and in vivo pharmacokinetic data for linezolid?

  • Methodology :

  • Physiologically based pharmacokinetic (PBPK) modeling reconciles in vitro metabolism (e.g., CYP450 interactions) with in vivo plasma concentrations .
  • Microdialysis measures tissue penetration in animal models to validate human pharmacokinetic predictions .

Q. Why do studies report conflicting crystallinity levels in linezolid-loaded polymer systems?

  • Root Cause : Variability in electrospinning parameters (e.g., polymer concentration, solvent evaporation rates) alters amorphous/crystalline ratios .
  • Resolution : Standardized protocols for solvent selection (e.g., dichloromethane vs. DMF) and humidity control during fiber fabrication .

Tables

Table 1 : Key Physicochemical Properties of Linezolid

PropertyValue/MethodReference
Molecular Weight337.351 g/mol
Melting Point179–181°C
LogP (Partition Coefficient)0.55 (calculated via HPLC)
Plasma Protein Binding31% (ultrafiltration assay)

Table 2 : Comparative Efficacy of Linezolid Against Bacterial Pathogens

PathogenMIC Range (μg/mL)Resistance MechanismReference
Staphylococcus aureus (MRSA)1–4cfr methyltransferase
Enterococcus faecalis (VRE)2–8optrA efflux pump
Streptococcus pneumoniae0.5–2N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide
Reactant of Route 2
Reactant of Route 2
N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.